
3-甲氧基-1,2-噻唑-5-甲醛
描述
3-Methoxy-1,2-thiazole-5-carbaldehyde is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Thiazoles can be synthesized through various methods. One such method involves the Dess–Martin periodinane (DMP) reagent-mediated reactions of tertiary enaminones with potassium thiocyanate . This process involves cascade hydroxyl thiocyanation of the C═C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, they can undergo the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Physical And Chemical Properties Analysis
Thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .科学研究应用
抗癌活性
噻唑衍生物已被研究作为潜在的抗癌药物。 它们已显示出对各种癌细胞系的疗效,一些衍生物在纳摩尔范围内表现出细胞毒活性 .
抗真菌应用
含有噻唑的化合物已筛选其抗真菌活性。 它们被转化为其他化合物,然后针对真菌感染进行测试 .
抗病毒特性
类似于“3-甲氧基-1,2-噻唑-5-甲醛”的噻唑衍生物已被研究用于其对 DNA 和 RNA 病毒的广谱抗病毒活性 .
慢性病的临床研究
一些噻唑化合物正在进行临床研究,用于治疗萎缩、败血症、牛皮癣、2 型糖尿病和肌营养不良等疾病。 临床试验结果表明这些化合物在治疗各种疾病方面的潜力 .
作用机制
Target of Action
It’s worth noting that thiazole derivatives, which include this compound, have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
未来方向
Thiazoles have been the subject of extensive research due to their diverse biological activities. They have been used in the development of various drugs and biologically active agents . Future research may continue to explore the potential of thiazole derivatives in various therapeutic applications.
生化分析
Biochemical Properties
3-Methoxy-1,2-thiazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that are crucial for cellular functions. For instance, it has been observed to participate in nucleophilic substitution reactions, where it acts as an electrophile due to the presence of the aldehyde group. This interaction is essential for the formation of new carbon-carbon bonds, which are fundamental in organic synthesis .
Cellular Effects
The effects of 3-Methoxy-1,2-thiazole-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction pathways. By altering kinase activity, 3-Methoxy-1,2-thiazole-5-carbaldehyde can affect various cellular responses, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Methoxy-1,2-thiazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in enzyme activity, ultimately affecting metabolic pathways and cellular functions. Additionally, 3-Methoxy-1,2-thiazole-5-carbaldehyde can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-1,2-thiazole-5-carbaldehyde can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methoxy-1,2-thiazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Methoxy-1,2-thiazole-5-carbaldehyde in animal models are dose-dependent. At low doses, the compound has been observed to enhance certain metabolic pathways, leading to improved cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species, which can damage cellular components .
Metabolic Pathways
3-Methoxy-1,2-thiazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Methoxy-1,2-thiazole-5-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues. For instance, it has been observed to bind to albumin, a major transport protein in the blood, facilitating its distribution to various organs. This binding interaction is essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Methoxy-1,2-thiazole-5-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .
属性
IUPAC Name |
3-methoxy-1,2-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5-2-4(3-7)9-6-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZCSISIDTCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300768-05-2 | |
| Record name | 3-methoxy-1,2-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





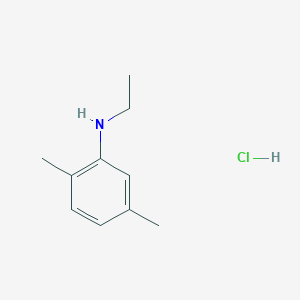
![Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1419418.png)
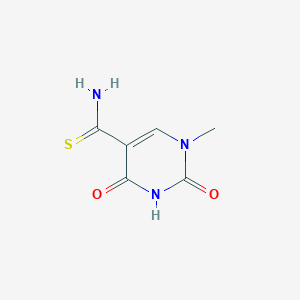
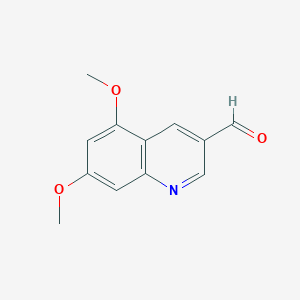

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)
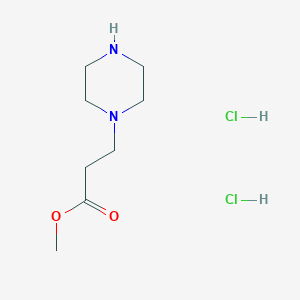

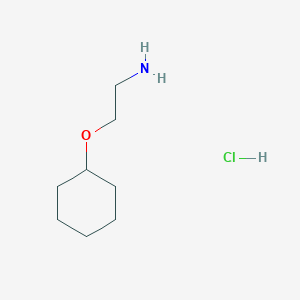

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)